Cas no 358343-53-0 (3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)

3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by its distinct molecular structure incorporating chlorophenyl and ethoxyphenyl moieties. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, and materials science applications. The presence of the chlorophenyl group enhances its reactivity, while the ethoxy substituent contributes to its solubility and stability under various conditions. Its conjugated enone system allows for further functionalization, making it a versatile building block for heterocyclic synthesis. Researchers value this compound for its well-defined crystalline properties and suitability in cross-coupling and cyclization reactions.
3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one structure
358343-53-0 structure
Product name:3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
CAS No:358343-53-0
MF:C17H15ClO2
Molecular Weight:286.752804040909
CID:4713433
PubChem ID:5346038

3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
    • 3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
    • 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
    • インチ: 1S/C17H15ClO2/c1-2-20-15-10-7-14(8-11-15)17(19)12-9-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3
    • InChIKey: PVTNCYUAMWLWKI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C=CC(C1C=CC(=CC=1)OCC)=O

計算された属性

  • 精确分子量: 286.0760574g/mol
  • 同位素质量: 286.0760574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 332
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • XLogP3: 4.7

3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AJ25437-5g
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
358343-53-0 95+%
5g
$1134.00 2024-04-20
A2B Chem LLC
AJ25437-25g
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
358343-53-0 95+%
25g
$1944.00 2024-04-20
A2B Chem LLC
AJ25437-50g
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
358343-53-0 95+%
50g
$2855.00 2024-04-20
A2B Chem LLC
AJ25437-100g
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
358343-53-0 95+%
100g
$4037.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194231-2g
(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
358343-53-0 98%
2g
¥6492.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194231-10g
(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
358343-53-0 98%
10g
¥11365.00 2024-05-17
A2B Chem LLC
AJ25437-2g
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
358343-53-0 95+%
2g
$830.00 2024-04-20
A2B Chem LLC
AJ25437-10g
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
358343-53-0 95+%
10g
$1337.00 2024-04-20
A2B Chem LLC
AJ25437-1g
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
358343-53-0 95+%
1g
$628.00 2024-04-20

3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 関連文献

3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-oneに関する追加情報

Comprehensive Overview of 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one (CAS No. 358343-53-0)

3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, with the CAS number 358343-53-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This chalcone derivative is characterized by its unique molecular structure, featuring a 2-chlorophenyl group and an 4-ethoxyphenyl moiety connected via a prop-2-en-1-one bridge. Its structural complexity and functional groups make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The compound's CAS registry number 358343-53-0 is a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions. In recent years, the demand for chalcone-based compounds has surged due to their potential applications in drug discovery, particularly in targeting inflammatory pathways and oxidative stress-related conditions. This aligns with the growing public interest in natural product derivatives and synthetic analogs for therapeutic purposes, as evidenced by trending searches on platforms like Google Scholar and PubMed.

From a synthetic perspective, 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exemplifies the versatility of Claisen-Schmidt condensation reactions, a topic frequently searched by chemistry students and professionals. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) substituents on its aromatic rings creates an interesting electronic profile, making it a subject of computational chemistry studies investigating structure-activity relationships—another hot topic in contemporary research.

In material science applications, this compound's conjugated π-system has attracted attention for potential use in organic electronics, particularly in the development of nonlinear optical materials. With the global push toward sustainable technologies, researchers are actively investigating such aromatic enones as building blocks for energy-efficient materials, a subject that consistently ranks high in academic search queries related to green chemistry innovations.

The compound's physicochemical properties, including its melting point, solubility profile, and stability characteristics, are frequently queried in chemical databases. These parameters are crucial for formulation scientists working on drug delivery systems and functional materials. Recent patent analyses reveal growing interest in structurally similar compounds for cosmeceutical applications, particularly in formulations targeting skin health—a consumer-driven market segment experiencing exponential growth.

Quality control of 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a critical factor for research reproducibility—a major concern in modern scientific communities and a frequent discussion point in academic forums. The compound's chromatographic behavior and spectral fingerprints are well-documented in specialized chemical literature, serving as valuable references for analytical chemists.

From a regulatory standpoint, while CAS 358343-53-0 is not currently classified as hazardous under major chemical inventories, proper handling protocols should always be followed in laboratory settings. This precautionary approach aligns with the increasing emphasis on laboratory safety standards and responsible research practices—subjects that dominate professional development courses in chemical industries worldwide.

The future research directions for this compound appear promising, with computational studies suggesting potential modifications to enhance its bioavailability and target specificity. These aspects are particularly relevant given the current focus on precision medicine and personalized therapeutics in pharmaceutical research. Moreover, its structural features make it a candidate for crystal engineering studies, an emerging field that combines materials science with pharmaceutical development to optimize solid-state properties.

In conclusion, 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one (358343-53-0) represents a fascinating case study in modern chemical research, bridging multiple disciplines from synthetic chemistry to materials science. Its continued investigation addresses several contemporary scientific challenges while offering potential solutions aligned with current market demands and research priorities. The compound's versatility ensures its relevance in ongoing scientific discourse and industrial applications for years to come.

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